
ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. It is commonly used in scientific research and has a wide range of applications in various fields.
Wissenschaftliche Forschungsanwendungen
Intermediate in Insecticide Synthesis : It serves as an important intermediate in the synthesis of the insecticide chlorantraniliprole (Lan Zhi-li, 2007). This compound is synthesized through esterification and bromination processes, providing a promising route for industrialization due to its simplicity and low cost.
Synthesis of Pyrazole Derivatives : It is used in the synthesis of various pyrazole derivatives. For instance, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using a solution-phase chemistry, demonstrating its versatility in chemical synthesis (Bridget A. Donohue et al., 2002).
Development of Antimicrobial Agents : Novel pyrazole derivatives, including those synthesized from ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, have been studied for their antimicrobial properties. These compounds showed significant activity against various bacterial and fungal organisms, making them potential candidates for antimicrobial drug development (A. Radwan et al., 2014).
Use in Organic Synthesis and Coordination Polymers : This compound has been used in the synthesis of d10 metal coordination polymers, demonstrating its utility in the field of organic synthesis and material science (M. Cheng et al., 2017).
Catalytic Applications : It has been involved in studies exploring catalytic applications, such as the indium bromide catalyzed, ultrasound-assisted, regio-selective synthesis of pyrazole derivatives (K. Prabakaran et al., 2012).
Role in Synthesis of Fluorescent Molecules : The compound has been used in the synthesis of novel fluorescent molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidines, which could be exploited for their binding properties and fluorescence intensity (Yan‐Chao Wu et al., 2006).
Nematocidal Activity : Some fluorine-containing pyrazole carboxamides synthesized from ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate have shown potential as nematocidal agents, which is an important aspect in the field of agrochemicals (Wen Zhao et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might also be used in such reactions. In SM reactions, the targets are typically carbon atoms in organic molecules where new carbon-carbon bonds can be formed.
Mode of Action
In the context of SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a metal catalyst (commonly palladium) forms a bond with an electrophilic organic group. In the transmetalation step, a nucleophilic organic group is transferred from boron to the metal . It’s possible that ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes similar reactions, but specific details would depend on the reaction conditions and other reactants.
Biochemical Pathways
In general, sm cross-coupling reactions are used to form carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The result of the action of ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is likely the formation of new carbon-carbon bonds, given its potential use in SM cross-coupling reactions . This can lead to the synthesis of new organic compounds.
Eigenschaften
IUPAC Name |
ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-2-15-6(14)3-4(7(9,10)11)12-13-5(3)8/h2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNSZSMXYGJPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2472519.png)
![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2472520.png)
![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)
![N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]prop-2-enamide](/img/structure/B2472524.png)
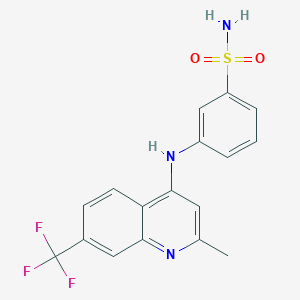
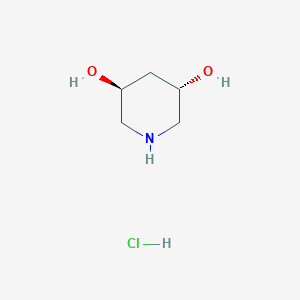
![N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2472528.png)
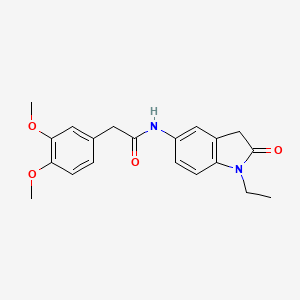
![N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide](/img/structure/B2472531.png)
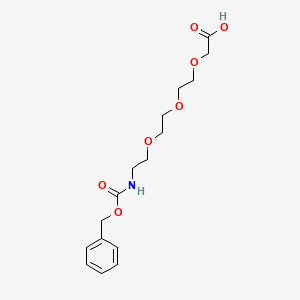
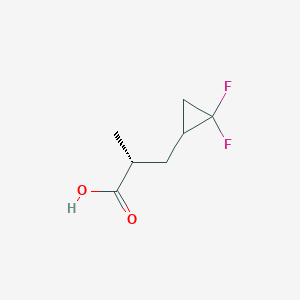
![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472537.png)
![N-(isochroman-3-ylmethyl)-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2472538.png)
![dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate](/img/structure/B2472539.png)